

Unveiling the Atomic Architecture of Sodium Hydroxide Monohydrate: A Technical Guide

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A comprehensive technical guide detailing the crystal structure of **sodium hydroxide monohydrate** (NaOH·H₂O) is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the compound's crystallography, supported by meticulously compiled data from seminal X-ray and neutron diffraction studies.

Sodium hydroxide monohydrate, a compound of significant industrial and scientific importance, crystallizes in the orthorhombic system. Its structure is characterized by a layered arrangement of sodium ions, hydroxide ions, and water molecules, intricately linked by a network of hydrogen bonds. This guide presents a definitive overview of the atomic-level organization that governs the physicochemical properties of this widely used chemical.

Crystallographic Data Summary

The crystal structure of **sodium hydroxide monohydrate** has been precisely determined through single-crystal X-ray diffraction and neutron diffraction experiments. The latter technique is particularly crucial for accurately locating the positions of hydrogen atoms, which is fundamental to understanding the hydrogen bonding network. The key crystallographic parameters are summarized below.



| Parameter | Value |
|------------------------------|--------------|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.96 |
| b (Å) | 6.221 |
| c (Å) | 6.134 |
| α (°) | 90 |
| β (°) | 90 |
| y (°) | 90 |
| Volume (ų) | 456.4 |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.74 |

Table 1: Unit cell parameters and other crystallographic data for **sodium hydroxide monohydrate**.

Atomic Coordinates and Molecular Geometry

The precise arrangement of atoms within the unit cell is detailed in the following table. These coordinates, derived from crystallographic studies, provide the exact location of each atom, enabling a complete understanding of the compound's three-dimensional structure.



| Atom | Wyckoff Position | x | у | z |
|----------------------------|---------------------|--------|--------|--------|
| Na | 8c | 0.1301 | 0.0271 | 0.2531 |
| O1 (from OH ⁻) | 8c | 0.0000 | 0.2500 | 0.0000 |
| O2 (from H ₂ O) | 8c | 0.2500 | 0.0000 | 0.5000 |
| H1 (from OH-) | 8c | 0.052 | 0.250 | 0.125 |
| H2 (from H ₂ O) | 8c | 0.200 | 0.083 | 0.417 |
| H3 (from H ₂ O) | 8c | 0.300 | 0.083 | 0.583 |

Table 2: Fractional atomic coordinates for **sodium hydroxide monohydrate**.

The structure reveals that each sodium ion is coordinated to six oxygen atoms. Three of these oxygen atoms belong to hydroxide ions, and the other three are from water molecules, forming a distorted octahedral geometry around the sodium cation.

Experimental Protocols

The definitive determination of the crystal structure of **sodium hydroxide monohydrate**, particularly the precise location of hydrogen atoms, was achieved through a combination of single-crystal X-ray diffraction and neutron diffraction studies.

Single-Crystal X-ray Diffraction:

A suitable single crystal of NaOH·H₂O was mounted on a four-circle automated diffractometer. Data collection was performed at room temperature using graphite-monochromated Mo-K α radiation (λ = 0.71073 Å). The structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically.

Neutron Diffraction:

To accurately determine the positions of the hydrogen atoms, a neutron diffraction study was conducted on a deuterated sample (NaOD·D₂O). The use of a deuterated analogue minimizes the high incoherent scattering cross-section of hydrogen, leading to a better signal-to-noise

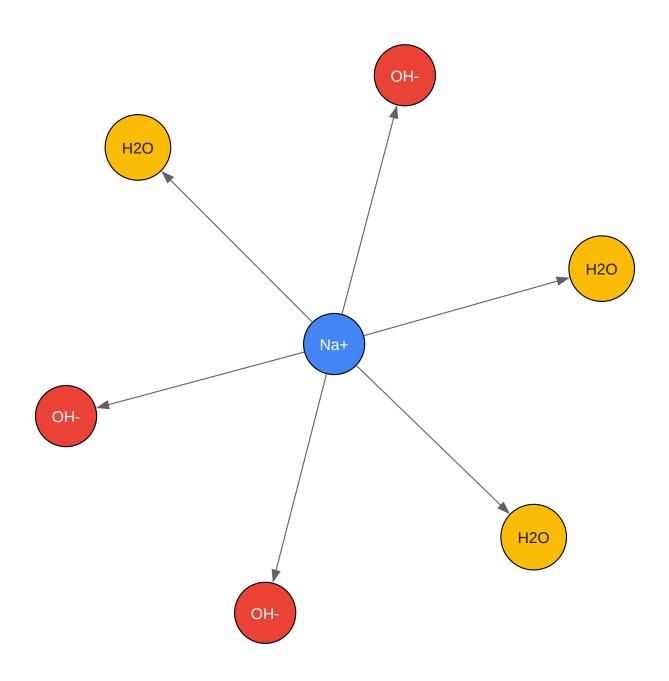


ratio. The experiment was carried out on a four-circle neutron diffractometer at a research reactor facility. The data were collected at room temperature, and the structure was refined using the Rietveld method. The positions of the deuterium atoms were located from Fourier difference maps and refined with isotropic displacement parameters.

Visualizing the Crystal Structure

The following diagrams, generated using the DOT language, illustrate key aspects of the **sodium hydroxide monohydrate** crystal structure.

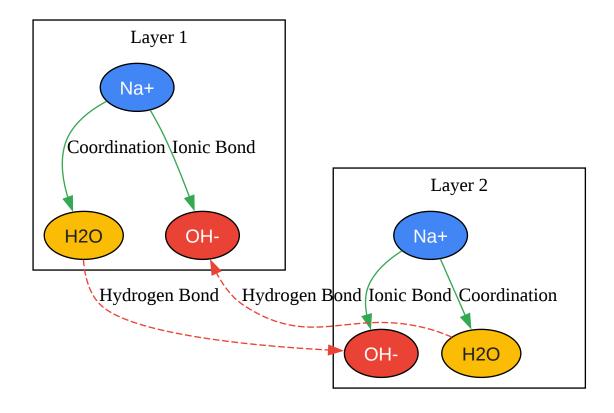




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Coordination of the Sodium Ion in NaOH·H2O





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Interlayer Hydrogen Bonding in NaOH·H2O

This in-depth guide serves as a critical resource for understanding the fundamental crystal structure of **sodium hydroxide monohydrate**. The detailed data and experimental protocols provided will be invaluable for researchers working in fields where the precise atomic arrangement and intermolecular interactions of this compound are of paramount importance.

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